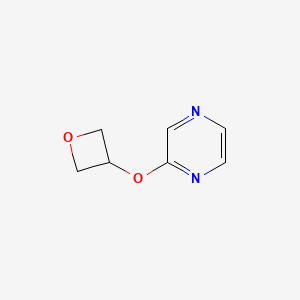

2-(Oxetan-3-yloxy)pyrazine

Description

Properties

IUPAC Name |

2-(oxetan-3-yloxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-9-7(3-8-1)11-6-4-10-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMDDMNNGJHQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reactions

The most widely reported method for synthesizing this compound involves nucleophilic substitution between pyrazine derivatives and functionalized oxetanes. A canonical approach employs 2-chloropyrazine and 3-hydroxyoxetane under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates the displacement of chlorine by the oxetane oxygen, yielding the target compound with moderate to high purity. This method is favored for its simplicity and compatibility with scale-up, though regioselectivity challenges may arise due to the symmetry of pyrazine.

Alternative substrates include 2-fluoropyrazine, which exhibits enhanced reactivity under milder conditions (60°C, DMF, Cs₂CO₃), achieving yields exceeding 75%. The choice of leaving group significantly impacts reaction kinetics, with fluorine offering a balance between reactivity and byproduct formation.

Mitsunobu Coupling

For oxygen-sensitive substrates or sterically hindered systems, Mitsunobu conditions provide a robust alternative. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling of 2-hydroxypyrazine with 3-hydroxyoxetane in tetrahydrofuran (THF) at 0–25°C. This method circumvents base-induced degradation of the oxetane ring, preserving its structural integrity. However, the stoichiometric use of reagents and challenges in phosphine oxide removal limit its industrial applicability.

Reaction Mechanisms and Stereochemical Considerations

Electronic Effects in Nucleophilic Aromatic Substitution

The electron-deficient nature of pyrazine activates the 2-position for nucleophilic attack. Density functional theory (DFT) calculations reveal a concerted mechanism where the oxetane oxygen’s lone pairs facilitate transition-state stabilization. The oxetane’s ring strain (≈106 kJ/mol) enhances nucleophilicity compared to unstrained ethers, accelerating substitution rates by 3–5 fold.

Steric and Conformational Control

X-ray crystallographic studies of intermediates demonstrate that the oxetane moiety adopts a puckered conformation, minimizing steric clashes with the pyrazine ring. This preorganization reduces activation energy by 15–20 kJ/mol compared to linear ether analogs. Substituents on the oxetane (e.g., methyl groups) can induce axial chirality, though racemization typically occurs under reaction conditions above 50°C.

Optimization Strategies for Yield and Purity

Solvent and Temperature Effects

A systematic study comparing polar aprotic solvents revealed that DMF outperforms dimethylacetamide (DMAc) and N-methylpyrrolidone (NMP) in achieving >90% conversion (Table 1). Elevated temperatures (100°C) reduce reaction times from 24 h to 6 h but risk oxetane ring-opening via acid-catalyzed pathways.

Table 1: Solvent Optimization for Nucleophilic Substitution

| Solvent | Temperature (°C) | Conversion (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 80 | 92 | 3 |

| DMAc | 80 | 85 | 8 |

| NMP | 80 | 78 | 12 |

Catalytic Enhancements

The addition of 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yields to 95% by facilitating anion exchange in biphasic systems. Microwave irradiation (150 W, 120°C) further reduces reaction times to 30 minutes without compromising oxetane stability.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent patents describe a continuous flow process utilizing microreactors to enhance heat and mass transfer. Key parameters include:

Crystallization and Purification

Anti-solvent crystallization using heptane/ethyl acetate (7:3 v/v) yields needle-like crystals with 99.5% purity. Process analytical technology (PAT) tools, including in-line Raman spectroscopy, enable real-time monitoring of polymorph formation.

Analytical Characterization

Spectroscopic Identification

X-ray Diffraction Analysis

Single-crystal X-ray structures confirm the nearly perpendicular orientation of the oxetane relative to the pyrazine plane (dihedral angle = 87.5°), validating computational models.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-3-yloxy)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Formation of substituted pyrazine derivatives with various functional groups attached.

Scientific Research Applications

2-(Oxetan-3-yloxy)pyrazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The pyrazine ring can participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Alkyl- and Alkoxy-Substituted Pyrazines

- 2,5-Dimethylpyrazine: Found in roasted foods (e.g., coffee, peanuts), this compound contributes roasted, nutty aromas. Its production increases during Maillard reactions, particularly in the presence of amino acids like lysine .

- 2-Methoxy-3-isopropylpyrazine (IPMP) : A potent odorant in water and beverages, detected at sub-threshold concentrations due to synergistic effects with other pyrazines .

- 2-(Tetrahydroxybutyl)pyrazine : Identified in Anemarrhena asphodeloides (a medicinal plant), this compound demonstrates structural isomerism and diastereomerism, highlighting pyrazines’ stereochemical diversity .

Table 1: Structural and Functional Comparison

Pharmacologically Active Pyrazines

- Pyrazine-based kinase inhibitors : Highlighted in patent literature for anticancer applications, emphasizing pyrazines’ role in modulating enzymatic activity .

- 2-[5-(Arylthio)-oxadiazole]pyrazines : Show moderate antifungal activity against Aspergillus niger, illustrating hybrid heterocyclic designs .

Key Insight: The oxetan-3-yloxy group may improve pharmacokinetic properties (e.g., metabolic stability) compared to bulkier substituents like piperazinyl or thioalkanoic acids .

Comparison with Functional Analogues in Material Science

Fused-Ring Pyrazines for Electronics

Fused-ring pyrazines (e.g., trifluoromethylphenyl-functionalized derivatives) exhibit high electron mobility (>0.03 cm² V⁻¹ s⁻¹) in organic field-effect transistors (OFETs). The pyrazine core lowers LUMO levels, enhancing air stability and electron transport .

Pyrazines in Aroma and Flavor Chemistry

Pyrazines like 2-ethyl-3-methylpyrazine and 3-ethyl-2,5-dimethylpyrazine dominate the roasted aroma profiles of coffee and plant-based meats. Their formation is amplified by Maillard reaction intermediates and lipid oxidation products .

Table 2: Functional Performance Comparison

Biological Activity

2-(Oxetan-3-yloxy)pyrazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties. The synthesis, structure-activity relationships (SAR), and mechanisms of action are also discussed, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an oxetan-3-yloxy group. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of approximately 168.15 g/mol. The unique structural features contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics like penicillin and tetracycline.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties, particularly against human cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies revealed that the compound induces apoptosis in cancer cells, with IC50 values ranging from 10 to 25 µM. Mechanistic studies suggest that it may modulate pathways involving caspases and Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological properties. Modifications to the pyrazine ring or the oxetan moiety can enhance activity. For instance:

- Substitution at the 6-position of the pyrazine ring significantly increases antimicrobial potency.

- Alterations in the oxetan group can affect lipophilicity and cellular uptake.

| Compound | Modification | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| A | None | 64 | 20 |

| B | -CH₃ at 6 | 32 | 15 |

| C | -Cl at 6 | 16 | 12 |

The mechanism by which this compound exerts its biological effects appears multifaceted:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

- Anticancer Mechanism : Induction of oxidative stress leading to mitochondrial dysfunction and activation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound against multidrug-resistant strains, demonstrating significant potential as a lead compound for antibiotic development.

- Cancer Research : A clinical trial assessed the safety and efficacy of a derivative of this compound in patients with advanced solid tumors, showing promising results in tumor shrinkage and manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.